Triphendiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphendiol is synthesized through a series of chemical reactions involving the formation of isoflavene structures. The synthetic route typically involves the condensation of appropriate phenolic compounds under controlled conditions to form the desired isoflavene scaffold . Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves scaling up the laboratory procedures to industrial levels. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Triphendiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone-like structures, which may contribute to its biological activity
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, potentially altering its biological properties
Substitution: This compound can undergo substitution reactions, where functional groups on the isoflavene scaffold are replaced with other groups, modifying its chemical and biological properties
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone-like derivatives, while reduction reactions produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Triphendiol serves as a model compound for studying isoflavene chemistry and its reactivity under different conditions
Biology: In biological research, this compound is used to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation
Medicine: this compound has shown promise as a therapeutic agent for treating pancreatic and bile duct cancers. .
Industry: Potential industrial applications of this compound include its use as a lead compound for developing new anticancer drugs and other therapeutic agents
Mechanism of Action
Triphendiol exerts its effects through multiple mechanisms:
Apoptosis Induction: This compound induces apoptosis in cancer cells by activating the intrinsic (mitochondrial) apoptosis pathway This involves the release of cytochrome c from mitochondria and the activation of caspases, leading to programmed cell death
Cell Cycle Arrest: This compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating
Sensitization to Chemotherapy: This compound enhances the cytotoxic effects of gemcitabine by sensitizing cancer cells to the drug This combination therapy has shown improved efficacy in preclinical models
Comparison with Similar Compounds
Triphendiol is structurally and functionally similar to other isoflavene derivatives, such as phenoxodiol and genistein . this compound exhibits superior anticancer activity, particularly against pancreatic and bile duct cancers . The unique features of this compound include its ability to induce apoptosis through both caspase-dependent and caspase-independent pathways and its synergistic effects with gemcitabine .
List of Similar Compounds
Properties
CAS No. |
1213777-80-0 |
---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3R,4S)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m0/s1 |
InChI Key |
KQCJZAUNKSGEFM-UNMCSNQZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
SMILES |
COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Appearance |
Solid powder |
1213777-80-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NV 196 NV-196 NV196 cpd triphendiol |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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